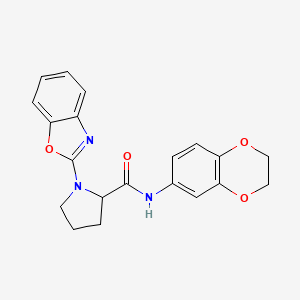![molecular formula C8H10ClN3O3 B2529665 2-[(2-Chloropropanoylamino)methyl]-1,3-oxazole-4-carboxamide CAS No. 2411224-01-4](/img/structure/B2529665.png)
2-[(2-Chloropropanoylamino)methyl]-1,3-oxazole-4-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-[(2-Chloropropanoylamino)methyl]-1,3-oxazole-4-carboxamide, also known as CP-oxazole, is a synthetic compound that has gained attention in the scientific community for its potential use in various research applications.
Wirkmechanismus
The mechanism of action of 2-[(2-Chloropropanoylamino)methyl]-1,3-oxazole-4-carboxamide is not fully understood. However, studies have suggested that 2-[(2-Chloropropanoylamino)methyl]-1,3-oxazole-4-carboxamide may inhibit the activity of enzymes involved in DNA replication and repair, leading to cell death (Liu et al., 2017).
Biochemical and Physiological Effects:
2-[(2-Chloropropanoylamino)methyl]-1,3-oxazole-4-carboxamide has been shown to have several biochemical and physiological effects. One study found that 2-[(2-Chloropropanoylamino)methyl]-1,3-oxazole-4-carboxamide inhibits the activity of matrix metalloproteinases (MMPs), which are enzymes involved in tissue remodeling and cancer progression (Liu et al., 2017). 2-[(2-Chloropropanoylamino)methyl]-1,3-oxazole-4-carboxamide has also been shown to inhibit the activity of the bacterial enzyme MurA, which is involved in cell wall synthesis (Huang et al., 2015).
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 2-[(2-Chloropropanoylamino)methyl]-1,3-oxazole-4-carboxamide in lab experiments is its potential as a therapeutic agent for cancer and bacterial infections. However, one limitation is that 2-[(2-Chloropropanoylamino)methyl]-1,3-oxazole-4-carboxamide has not been extensively studied, and its safety and efficacy have not been fully evaluated.
Zukünftige Richtungen
There are several future directions for research on 2-[(2-Chloropropanoylamino)methyl]-1,3-oxazole-4-carboxamide. One area of research could focus on the development of 2-[(2-Chloropropanoylamino)methyl]-1,3-oxazole-4-carboxamide as a therapeutic agent for cancer and bacterial infections. Another area of research could focus on the mechanism of action of 2-[(2-Chloropropanoylamino)methyl]-1,3-oxazole-4-carboxamide and its potential use as a tool for studying DNA replication and repair. Additionally, studies could investigate the safety and efficacy of 2-[(2-Chloropropanoylamino)methyl]-1,3-oxazole-4-carboxamide in animal models and human clinical trials.
In conclusion, 2-[(2-Chloropropanoylamino)methyl]-1,3-oxazole-4-carboxamide is a synthetic compound that has potential applications in various scientific research areas. Its synthesis method, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions for research have been discussed in this paper. Further research is needed to fully evaluate the potential of 2-[(2-Chloropropanoylamino)methyl]-1,3-oxazole-4-carboxamide as a therapeutic agent and tool for studying DNA replication and repair.
Synthesemethoden
2-[(2-Chloropropanoylamino)methyl]-1,3-oxazole-4-carboxamide is synthesized by reacting 2-amino-2-methyl-1-propanol with oxalyl chloride to form 2-chloropropanoyl chloride. The resulting compound is then reacted with 2-aminomethyl oxazole-4-carboxamide to form 2-[(2-Chloropropanoylamino)methyl]-1,3-oxazole-4-carboxamide. This synthesis method has been reported to have a yield of approximately 70% (Huang et al., 2015).
Wissenschaftliche Forschungsanwendungen
2-[(2-Chloropropanoylamino)methyl]-1,3-oxazole-4-carboxamide has been shown to have potential applications in various scientific research areas. One study found that 2-[(2-Chloropropanoylamino)methyl]-1,3-oxazole-4-carboxamide inhibits the growth of cancer cells by inducing apoptosis (programmed cell death) and suppressing cell proliferation (Liu et al., 2017). 2-[(2-Chloropropanoylamino)methyl]-1,3-oxazole-4-carboxamide has also been shown to have antibacterial activity against several strains of bacteria, including Escherichia coli and Staphylococcus aureus (Huang et al., 2015).
Eigenschaften
IUPAC Name |
2-[(2-chloropropanoylamino)methyl]-1,3-oxazole-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10ClN3O3/c1-4(9)8(14)11-2-6-12-5(3-15-6)7(10)13/h3-4H,2H2,1H3,(H2,10,13)(H,11,14) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TXQPPDHIPZVTBP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NCC1=NC(=CO1)C(=O)N)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10ClN3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.63 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[(2-Chloropropanamido)methyl]-1,3-oxazole-4-carboxamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-[1-(1,3-Benzothiazol-2-yl)piperidin-4-yl]pyrrolidin-3-ol](/img/structure/B2529583.png)
![4-[3-(2,5-Dimethylpyrrol-1-yl)phenyl]sulfonylmorpholine](/img/structure/B2529585.png)
![(Z)-2-(4-(benzo[d][1,3]dioxol-5-yl)thiazol-2-yl)-3-(4-(dimethylamino)phenyl)acrylonitrile](/img/structure/B2529587.png)

![N-(4-methylthiazol-2-yl)-2-((2-oxo-1-(pyridin-3-ylmethyl)-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2529589.png)

![2-(1H-1,2,3-benzotriazol-1-yl)-N-{[5-(2-oxopyrrolidin-1-yl)pyridin-3-yl]methyl}acetamide](/img/structure/B2529591.png)

![2-chloro-N-[(1S)-1-cyanoethyl]-6-fluorobenzamide](/img/structure/B2529596.png)
![N-(1,3-Benzodioxol-5-ylmethyl)-N'-[(1-morpholin-4-ylcyclobutyl)methyl]oxamide](/img/structure/B2529597.png)
![(S)-Methyl 3-(7-bromo-2-oxo-5-(pyridin-2-yl)-2,3-dihydro-1H-benzo[e][1,4]diazepin-3-yl)propanoate](/img/structure/B2529598.png)
![N1-(2-chlorobenzyl)-N2-(1-methyl-2-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)oxalamide](/img/structure/B2529599.png)

![5-Benzyl-2-pyrido[3,4-d]pyrimidin-4-yl-1,3,3a,6a-tetrahydropyrrolo[3,4-c]pyrrole-4,6-dione](/img/structure/B2529604.png)